molecular formula C5H3BrF2O B2713553 2-Bromo-5-(difluoromethyl)furan CAS No. 1781622-33-0

2-Bromo-5-(difluoromethyl)furan

Cat. No.: B2713553
CAS No.: 1781622-33-0
M. Wt: 196.979
InChI Key: CGFJRISROXYERW-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethyl)furan (CAS 1781622-33-0) is a heteroaromatic building block of interest in advanced chemical research and development. With the molecular formula C5H3BrF2O and a molecular weight of 196.98 g/mol, this compound combines a reactive bromomethyl handle with a difluoromethyl-substituted furan core . The furan ring is a prominent scaffold in numerous bioactive natural and synthetic products . Introducing fluorine atoms or fluoroalkyl groups, such as the difluoromethyl group, into organic molecules is a established strategy to profoundly modify their properties . The presence of strong electron-withdrawing fluorine-containing substituents on the furan ring can markedly improve the ring's stability under acidic conditions . Furthermore, the incorporation of fluorinated groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding selectivity, making fluorinated furans valuable scaffolds in the design of prospective pharmaceutical compounds and agrochemicals . The bromine atom on the molecule offers a versatile site for further functionalization through various cross-coupling reactions, allowing researchers to construct more complex architectures. As such, 2-Bromo-5-(difluoromethyl)furan serves as a versatile precursor in medicinal chemistry and materials science for the synthesis of novel, value-added fluorinated target molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-5-(difluoromethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF2O/c6-4-2-1-3(9-4)5(7)8/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFJRISROXYERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(difluoromethyl)furan typically involves the bromination of 5-(difluoromethyl)furan. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the furan ring .

Industrial Production Methods

While specific industrial production methods for 2-Bromo-5-(difluoromethyl)furan are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(difluoromethyl)furan can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.

    Nucleophilic Substitution: Involves nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Substituted Furans: Products where the bromine atom is replaced by other functional groups, leading to a variety of substituted furan derivatives.

Scientific Research Applications

2-Bromo-5-(difluoromethyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(difluoromethyl)furan in chemical reactions involves the activation of the bromine atom, which can be displaced by nucleophiles or participate in coupling reactions. The difluoromethyl group can influence the electronic properties of the furan ring, affecting its reactivity and stability. Molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituent effects of 2-Bromo-5-(difluoromethyl)furan with related compounds:

Compound Name Substituents Key Functional Groups Biological Activity/Reactivity
2-Bromo-5-(difluoromethyl)furan Br (C2), -CF₂H (C5) Bromine, difluoromethyl Inferred: Potential metabolic stability, moderate reactivity
2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1) Br (C2), -CBr=CH-NO₂ (C5) Dibromo-nitrovinyl Broad-spectrum antibacterial (MIC ≤4 µg/mL)
5-Bromo-2-furaldehyde Br (C5), -CHO (C2) Aldehyde Intermediate in synthesis
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran Br (C2), -F (C5) Bromomethyl, fluorine Pharmaceutical precursor
2-Bromo-5-[(trifluoromethyl)thio]methylfuran Br (C2), -SCF₃ (C5) Trifluoromethylthio Inferred: Enhanced lipophilicity

Key Observations:

  • Electron-Withdrawing Effects: Bromine and fluorine substituents reduce electron density on the furan ring, increasing electrophilicity and reactivity toward nucleophiles (e.g., thiols in G1) .
  • Biological Activity: Nitrovinyl groups (as in G1) confer potent antibacterial activity via thiol adduct formation, while difluoromethyl groups may prioritize metabolic stability over direct antimicrobial action .

Physicochemical Properties

Property 2-Bromo-5-(difluoromethyl)furan G1 (Dibromo-nitrovinylfuran) 5-Bromo-2-furaldehyde
Molecular Weight ~197.96 (estimated) 296.92 174.98
Solubility Likely low (hydrophobic) Low (reacts with thiols) Moderate (polar aldehyde group)
Stability High (C-F bond inertness) Sublimation-prone Sensitive to oxidation

Notes:

  • The difluoromethyl group in 2-Bromo-5-(difluoromethyl)furan likely improves thermal stability compared to nitrovinyl analogs like G1, which sublimate readily .
  • Bromine’s polarizability may enhance intermolecular interactions, influencing crystallinity and melting points .

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